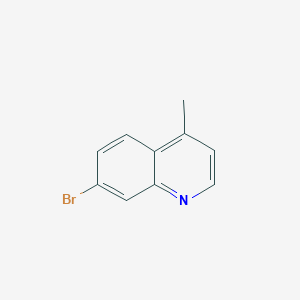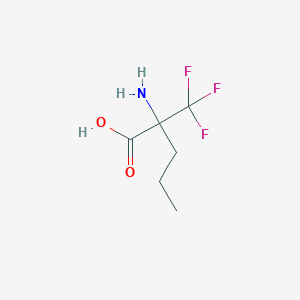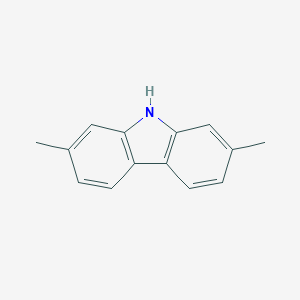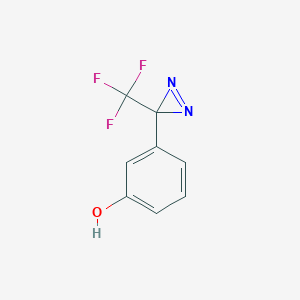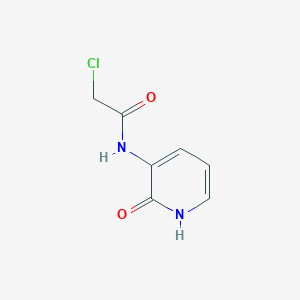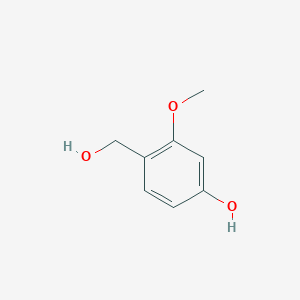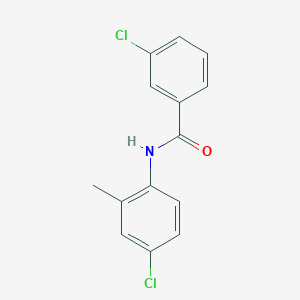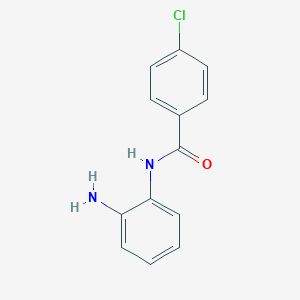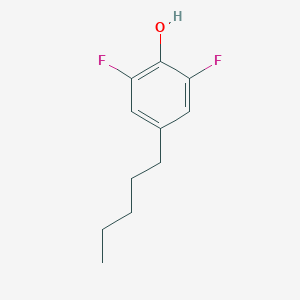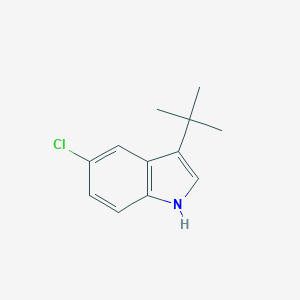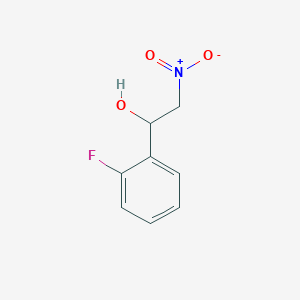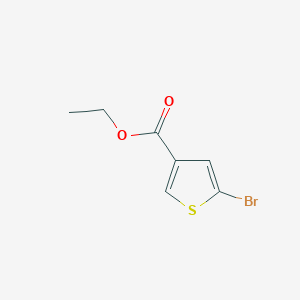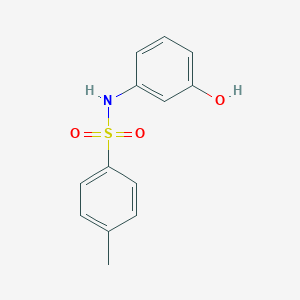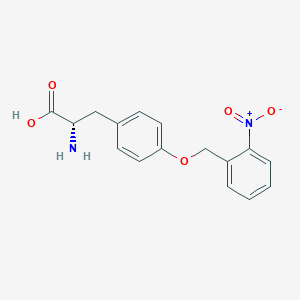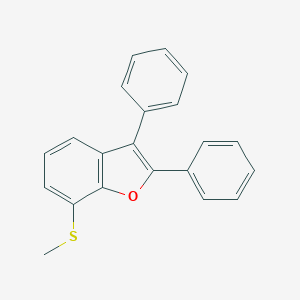
2,3-Diphenyl-7-methylthiobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-7-methylthiobenzofuran, also known as DPMF, is a compound that belongs to the benzofuran family. It is a synthetic organic compound that has been widely studied due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2,3-Diphenyl-7-methylthiobenzofuran is based on its ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions allow 2,3-Diphenyl-7-methylthiobenzofuran to selectively bind to specific targets, such as amyloid fibrils, and emit fluorescence upon excitation with light.
Biochemical And Physiological Effects
2,3-Diphenyl-7-methylthiobenzofuran has been shown to have minimal toxicity and does not affect cell viability at concentrations used in scientific research. It has been used as a tool for studying protein-protein interactions and has been shown to inhibit the aggregation of amyloid fibrils. 2,3-Diphenyl-7-methylthiobenzofuran has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer that produces reactive oxygen species to kill cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,3-Diphenyl-7-methylthiobenzofuran is its high selectivity and sensitivity for detecting biological molecules. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, one limitation of 2,3-Diphenyl-7-methylthiobenzofuran is its relatively low quantum yield, which can limit its sensitivity in some applications. Additionally, the synthesis of 2,3-Diphenyl-7-methylthiobenzofuran can be challenging and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for the use of 2,3-Diphenyl-7-methylthiobenzofuran in scientific research. One area of focus is the development of new methods for synthesizing 2,3-Diphenyl-7-methylthiobenzofuran that are more efficient and scalable. Additionally, there is potential for using 2,3-Diphenyl-7-methylthiobenzofuran as a tool for studying protein misfolding and aggregation, which are associated with a variety of diseases. Finally, there is potential for using 2,3-Diphenyl-7-methylthiobenzofuran in diagnostic applications, such as detecting amyloid fibrils in biological samples. Overall, 2,3-Diphenyl-7-methylthiobenzofuran has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesis Methods
The synthesis of 2,3-Diphenyl-7-methylthiobenzofuran involves a multi-step process that includes the condensation of 2-acetylnaphthalene with benzaldehyde, followed by the reaction of the resulting product with thioacetic acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields and purity of 2,3-Diphenyl-7-methylthiobenzofuran.
Scientific Research Applications
2,3-Diphenyl-7-methylthiobenzofuran has been widely used in scientific research due to its potential as a fluorescent probe for detecting biological molecules. It has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3-Diphenyl-7-methylthiobenzofuran has also been used as a tool for studying protein-protein interactions and as a photosensitizer for photodynamic therapy.
properties
CAS RN |
197588-27-5 |
|---|---|
Product Name |
2,3-Diphenyl-7-methylthiobenzofuran |
Molecular Formula |
C21H16OS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
7-methylsulfanyl-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16OS/c1-23-18-14-8-13-17-19(15-9-4-2-5-10-15)20(22-21(17)18)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI Key |
FLCYRKYDBBSTBR-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=CC=CC2=C1OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
2,3-Diphenyl-7-methylthiobenzofuran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



